molecular formula C19H36N2Sn B1600533 N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine CAS No. 396092-84-5

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine

Cat. No.: B1600533
CAS No.: 396092-84-5
M. Wt: 411.2 g/mol
InChI Key: WQSBQMYSWJWDDG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dimethylamino group and a tributylstannyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine typically involves the reaction of 4-dimethylaminopyridine with a tributylstannyl reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 4-dimethylaminopyridine is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The key to industrial production lies in optimizing reaction conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine involves its ability to participate in various chemical reactions due to the presence of the dimethylamino and tributylstannyl groups. These functional groups enable the compound to act as a nucleophile or electrophile, depending on the reaction conditions . The molecular targets and pathways involved in its reactions are primarily determined by the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-2-(tributylstannyl)pyridin-4-amine is unique due to the presence of both the dimethylamino and tributylstannyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and catalysis .

Properties

IUPAC Name

N,N-dimethyl-2-tributylstannylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N2.3C4H9.Sn/c1-9(2)7-3-5-8-6-4-7;3*1-3-4-2;/h3-5H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSBQMYSWJWDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448623
Record name 4,-N,N-Dimethylamino-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396092-84-5
Record name 4,-N,N-Dimethylamino-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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